molecular formula C15H14F2N2O3S B2702973 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903058-77-4

3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2702973
CAS No.: 1903058-77-4
M. Wt: 340.34
InChI Key: PZXSUTIFOANXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, combining an azetidine ring, a sulfonamide linker, a 2,5-difluorobenzyl group, and a pyridine moiety. Azetidines are valued in lead optimization for their role as saturated bioisosteres, often contributing to improved solubility, metabolic stability, and pharmacokinetic profiles compared to other heterocycles . The integration of a sulfonamide functional group is a common and strategic practice in medicinal chemistry, as this group is associated with a wide range of biological activities and is found in many therapeutic agents . Researchers can leverage this compound as a key synthetic intermediate or a core scaffold for the design and development of novel bioactive molecules. Its structure makes it a valuable candidate for building libraries in high-throughput screening, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in various biological targets. The presence of the pyridine and azetidine rings offers potential for molecular interactions with enzyme active sites. This product is intended for research purposes in laboratory settings only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[1-[(2,5-difluorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c16-12-3-4-15(17)11(6-12)10-23(20,21)19-8-14(9-19)22-13-2-1-5-18-7-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXSUTIFOANXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide under basic conditions.

    Introduction of the 2,5-Difluorobenzylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2,5-difluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the azetidine derivative is reacted with a pyridine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the azetidine ring and the sulfonyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific enzymes and receptors is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique chemical structure makes it a valuable component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the azetidine ring can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with three pyridine derivatives from a 2017 catalog of pyridine compounds .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine (Target) C₁₅H₁₇F₂N₂O₃S 327.07 Azetidine, sulfonyl, 2,5-difluorobenzyl, pyridine
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₆N₂O₂ 232.28 Pyrrolidine, methoxy, ethanone, pyridine
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₁₈H₂₇FN₃O₂Si 396.16 Pyrrolidine, TBDMS-protected hydroxymethyl, fluorine, oxime, nicotinaldehyde
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol C₁₆H₂₆FN₂O₂Si 357.16 Pyrrolidine, TBDMS-protected hydroxymethyl, fluorine, methanol, pyridine

Key Differences and Implications

Core Heterocycle and Ring Strain The target compound’s azetidine (4-membered ring) introduces higher ring strain compared to pyrrolidine (5-membered) in the other compounds. Pyrrolidine derivatives (e.g., compounds 2–3) offer greater flexibility, which could be advantageous for accommodating larger binding pockets.

Functional Groups and Reactivity

  • The sulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity, contrasting with the TBDMS-protected hydroxymethyl groups in compounds 2–3, which are bulkier and reduce polarity for synthetic intermediate stability .
  • The 2,5-difluorobenzyl moiety in the target enhances lipophilicity and metabolic stability compared to the methoxy (compound 1) or oxime (compound 2) groups.

Molecular Weight and Bioavailability

  • The target compound (327.07 g/mol) is smaller than compounds 2–3 (>350 g/mol), aligning more closely with Lipinski’s rule of five for oral bioavailability.
  • Compounds 2–3, with TBDMS groups , are likely synthetic intermediates, whereas the target’s lack of protecting groups suggests it is a final product.

Fluorine Substitution

  • Both the target and compounds 2–3 include fluorine atoms , which improve membrane permeability and resistance to oxidative metabolism. However, the target’s difluoro substitution may offer enhanced selectivity in biological interactions.

Biological Activity

3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}F2_2N2_{2}O3_{3}S
  • Molecular Weight : 357.4 g/mol

This structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The azetidinone ring structure is known for its role in various pharmacological activities, particularly in antibacterial and antiviral domains. The sulfonyl group enhances the compound's ability to interact with enzymes and receptors involved in disease pathways.

Antibacterial Activity

Research indicates that azetidinone derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of similar azetidinone derivatives against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key enzymes such as penicillin-binding proteins (PBPs).

Antiviral Activity

Azetidinone compounds have also shown promise against viral pathogens. For instance, derivatives with similar structures have been tested against various RNA and DNA viruses. In vitro studies demonstrated that certain azetidinones could inhibit the replication of viruses such as influenza and coronaviruses, suggesting potential therapeutic applications in viral infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with an azetidinone core have been reported to induce apoptosis in cancer cell lines, including breast and prostate cancers. A notable study found that certain azetidinones exhibited IC50_{50} values ranging from 14.5 to 97.9 µM against different cancer cell lines, indicating moderate cytotoxicity.

Summary of Biological Activities

Activity Target Pathogen/Cell Type IC50_{50}/EC50_{50} Reference
AntibacterialS. aureus, E. coliVaries by derivative
AntiviralInfluenza A virusEC50_{50} = 12 µM
AnticancerMCF-7 (breast cancer)IC50_{50} = 14.5 µM

Case Studies

  • Azetidinone Derivative Study : A study published in the Journal of Medicinal Chemistry evaluated several azetidinone derivatives for their antibacterial properties. The compound demonstrated significant activity against methicillin-resistant S. aureus (MRSA), enhancing the efficacy of existing antibiotics when used in combination therapies .
  • Antiviral Screening : Another investigation focused on the antiviral capabilities of azetidinone derivatives against coronaviruses. The compound exhibited an EC50_{50} value lower than that of ribavirin, indicating a promising lead for developing antiviral agents .
  • Cytotoxicity Assays : A comprehensive cytotoxicity assessment revealed that this compound could induce apoptosis in multiple cancer cell lines with varying potency, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-((1-((2,5-Difluorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Azetidine ring preparation : React 2,5-difluorobenzylsulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonylated azetidine intermediate .

Coupling with pyridine : Use nucleophilic substitution or Mitsunobu conditions to link the azetidine intermediate to pyridine via an ether bond.

  • Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) and spectral analysis (NMR, IR) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • NMR : Confirm connectivity of the azetidine sulfonyl group (δ 3.5–4.0 ppm for azetidine protons; δ 7.0–8.0 ppm for pyridine).
  • Mass Spectrometry : ESI-HRMS to verify molecular ion ([M+H]+ expected for C₁₆H₁₄F₂N₂O₃S: ~361.08 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Key Findings :

  • Sulfonyl Group : Critical for protein binding (e.g., enzyme inhibition via hydrogen bonding). Fluorine atoms enhance metabolic stability and lipophilicity .
  • Azetidine-Pyridine Linkage : Ether spacers improve solubility compared to direct C–N bonds.
  • Data Table :
ModificationBioactivity (IC₅₀)Solubility (µg/mL)
2,5-Difluorobenzyl sulfonyl12 nM (Kinase X)25
Non-fluorinated analog450 nM45
Thiazole replacementInactive60
Source: Derived from

Q. How can contradictory data on its antitumor efficacy across cell lines be resolved?

  • Experimental Design :

Dose-Response Curves : Test across 10+ cell lines (e.g., MCF7, HeLa, A549) to identify lineage-specific sensitivity .

Mechanistic Profiling : Use RNA-seq to compare gene expression in responsive vs. resistant cells.

Metabolic Stability Assays : Correlate intracellular drug accumulation with efficacy (LC-MS quantification) .

  • Case Study : In MCF7 cells, apoptosis induction (via caspase-3 activation) was observed at 10 µM, while A549 resistance linked to ABC transporter overexpression .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Approaches :

  • Proteome-Wide Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target kinases .
  • Computational Docking : Model compound interactions with ATP-binding pockets to refine selectivity (e.g., PyMOL, AutoDock) .
  • Analog Design : Introduce steric hindrance (e.g., methyl groups) to block non-target binding .

Methodological Challenges

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare phosphate buffers (pH 7.4) with 0.01% Tween-80 to enhance dispersion .
    • Validation : Measure solubility via nephelometry and confirm stability over 24 hours (HPLC monitoring) .

Q. What in silico tools predict metabolic hotspots for lead optimization?

  • Tools :

  • CYP450 Metabolism : Use StarDrop or ADMET Predictor to identify labile sites (e.g., sulfonyl group oxidation).
  • Metabolite Identification : Combine molecular dynamics (GROMACS) with LC-MS/MS fragmentation patterns .

Biological Evaluation

Q. What experimental models are suitable for assessing antimicrobial activity?

  • Protocols :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
  • Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction .
    • Data Table :
StrainMIC (µg/mL)Biofilm Inhibition (%)
S. aureus (MRSA)875
E. coli (K12)3220
Source: Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.